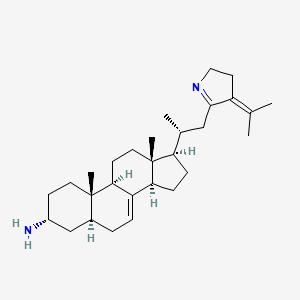
Plakinamine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plakinamine A is a triterpenoid.
Scientific Research Applications
1. Anti-Mycobacterial Activity
Plakinamine A, a steroidal alkaloid found in deep-water sponges, has shown promising bactericidal activity against Mycobacterium tuberculosis. Studies have revealed that compounds like Plakinamine P, similar to this compound, exhibit moderate activity against other mycobacterial pathogens and possess low toxicity against macrophages, highlighting their potential as a scaffold in tuberculosis drug discovery (Felix et al., 2019).
2. Cytotoxic Properties
This compound and related compounds have been identified to possess cytotoxic activities. For instance, Plakinamine I, isolated from a marine sponge, demonstrated cytotoxic properties. The synthesis of its analogues has helped to explore the influence of different functions on the cytotoxicity observed in natural plakinamine (Zampella et al., 2005). Other studies have also found similar steroidal alkaloids to exhibit moderate cytotoxicity and antifungal activity (Lee et al., 2001).
3. Antimicrobial and Antifungal Effects
Plakinamine B, chemically related to this compound, has been synthesized and shown significant antimicrobial activities. The synthesis process provides insights into the potential therapeutic applications of these compounds in treating microbial infections (Gans & Bracher, 2014).
4. Acetylcholinesterase Inhibition
A derivative of this compound, 4-acetoxy-plakinamine B, isolated from a marine sponge, has shown high inhibitory activity against acetylcholinesterase. This activity suggests potential applications in treating conditions like Alzheimer's disease. The compound's interaction with the enzyme's catalytic subsites provides insights into designing novel derivatives with potentially better inhibitory activities (Langjae et al., 2007; Khan et al., 2013).
Properties
CAS No. |
93474-13-6 |
|---|---|
Molecular Formula |
C29H46N2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
(3R,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C29H46N2/c1-18(2)22-12-15-31-27(22)16-19(3)24-8-9-25-23-7-6-20-17-21(30)10-13-28(20,4)26(23)11-14-29(24,25)5/h7,19-21,24-26H,6,8-17,30H2,1-5H3/t19-,20+,21-,24-,25+,26+,28+,29-/m1/s1 |
InChI Key |
CWYDWJDPKSMUPT-MADLDNGBSA-N |
Isomeric SMILES |
C[C@H](CC1=NCCC1=C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5)N)C)C |
SMILES |
CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)N)C)C |
Canonical SMILES |
CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)N)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




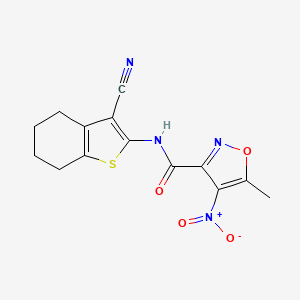
![[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258832.png)
![(3aR,4S,9aR,9bS)-N-(4-chlorophenyl)-2-(4-fluorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1258834.png)
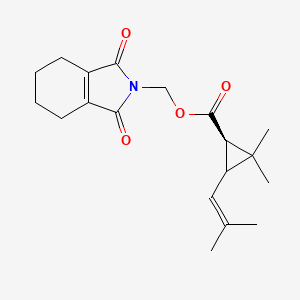
![N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1258840.png)

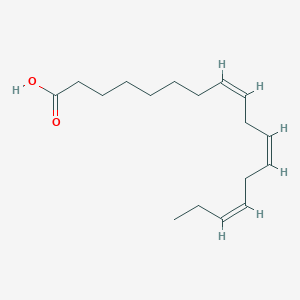

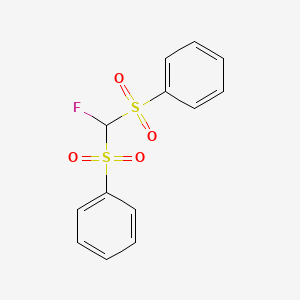
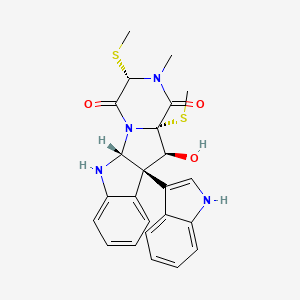

![[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1258851.png)
